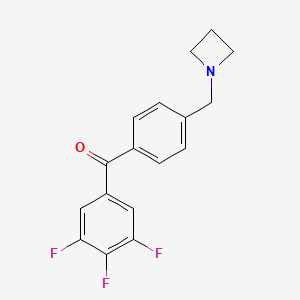

4'-Azetidinomethyl-3,4,5-trifluorobenzophenone

Beschreibung

4'-Azetidinomethyl-3,4,5-trifluorobenzophenone (CAS: 898757-08-9) is a benzophenone derivative featuring a 3,4,5-trifluorophenyl group on one aromatic ring and an azetidinomethyl substituent on the para-position of the second ring. The azetidine moiety—a four-membered saturated ring containing one nitrogen atom—imparts unique steric and electronic properties to the molecule. Its structural design balances lipophilicity and reactivity, making it valuable for optimizing pharmacokinetic profiles .

Eigenschaften

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3NO/c18-14-8-13(9-15(19)16(14)20)17(22)12-4-2-11(3-5-12)10-21-6-1-7-21/h2-5,8-9H,1,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWVPSWZWVKFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C(=C3)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642829 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-08-9 | |

| Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](3,4,5-trifluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Azetidinomethyl-3,4,5-trifluorobenzophenone typically involves the reaction of 3,4,5-trifluorobenzophenone with azetidine in the presence of a suitable catalyst. The reaction conditions often include:

Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

Catalyst: Lewis acids such as aluminum chloride or boron trifluoride.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods

In an industrial setting, the production of 4’-Azetidinomethyl-3,4,5-trifluorobenzophenone may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.

Analyse Chemischer Reaktionen

Types of Reactions

4’-Azetidinomethyl-3,4,5-trifluorobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring or trifluoromethyl groups are replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Halogenated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

4’-Azetidinomethyl-3,4,5-trifluorobenzophenone has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 4’-Azetidinomethyl-3,4,5-trifluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Key structural analogs of 4'-Azetidinomethyl-3,4,5-trifluorobenzophenone include derivatives with varying heterocyclic substituents. These compounds share the 3,4,5-trifluorobenzophenone core but differ in the nitrogen-containing ring system attached via a methyl linker:

| Compound Name | Substituent Group | Ring Size | Nitrogen Atoms | Molecular Formula | Molecular Weight |

|---|---|---|---|---|---|

| 4'-Azetidinomethyl-3,4,5-trifluorobenzophenone | Azetidinomethyl | 4-membered | 1 | C18H16F3NO | 319.3 |

| 4'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone | Pyrrolidinomethyl | 5-membered | 1 | C18H16F3NO | 319.3 |

| 4'-Piperidinomethyl-3,4,5-trifluorobenzophenone | Piperidinomethyl | 6-membered | 1 | C18H16F3NO | 319.3 |

| 3'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone | 4-Methylpiperazinomethyl | 6-membered | 2 | C19H19F3N2O | 362.4 |

Key Observations :

- Azetidinomethyl: The four-membered azetidine ring introduces significant ring strain, enhancing reactivity and metabolic stability compared to larger rings.

- Pyrrolidinomethyl: A five-membered ring with reduced strain, offering moderate lipophilicity and flexibility.

- Piperidinomethyl: A six-membered ring with higher lipophilicity, often associated with improved blood-brain barrier penetration.

- 4-Methylpiperazinomethyl: Contains two nitrogen atoms, increasing polarity and solubility due to basic amine functionality .

Physicochemical Properties

| Compound Name | Predicted logP | Aqueous Solubility (mg/mL) | Stability |

|---|---|---|---|

| 4'-Azetidinomethyl-3,4,5-trifluorobenzophenone | 3.2 | 0.15 | Moderate |

| 4'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone | 3.8 | 0.10 | High |

| 4'-Piperidinomethyl-3,4,5-trifluorobenzophenone | 4.1 | 0.05 | High |

| 3'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone | 2.5 | 1.20 | Moderate |

Key Trends :

- Lipophilicity (logP) : Increases with ring size (azetidine < pyrrolidine < piperidine). The 4-methylpiperazine derivative shows lower logP due to its polar amine group.

- Solubility : Azetidine’s smaller ring enhances polarity, improving aqueous solubility slightly compared to pyrrolidine or piperidine analogs. Piperazine derivatives exhibit the highest solubility due to ionizable nitrogen atoms .

Biologische Aktivität

4'-Azetidinomethyl-3,4,5-trifluorobenzophenone is a synthetic compound with notable potential in various biological applications. Its unique structure, characterized by the trifluoromethyl group and an azetidine ring, suggests diverse interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula : C17H14F3NO

- Molecular Weight : 305.29 g/mol

The synthesis typically involves the reaction of 3,4,5-trifluorobenzophenone with azetidine under specific conditions that optimize yield and purity. These conditions often include the use of solvents like dichloromethane and catalysts such as aluminum chloride or boron trifluoride.

The biological activity of 4'-Azetidinomethyl-3,4,5-trifluorobenzophenone is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to modulate inflammatory pathways by inhibiting certain enzymes involved in these processes. The exact molecular targets are still under investigation, but preliminary studies indicate potential interactions with:

- Enzymes : Inhibition of cyclooxygenase (COX) enzymes linked to inflammation.

- Receptors : Binding affinity towards G-protein coupled receptors (GPCRs), which may influence various signaling pathways.

Anticancer Properties

Research indicates that 4'-Azetidinomethyl-3,4,5-trifluorobenzophenone exhibits anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism : Induction of apoptosis through mitochondrial pathway activation and caspase cascade involvement.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 20 | Cell cycle arrest |

| A549 | 18 | Mitochondrial disruption |

These findings suggest a promising role for this compound in cancer therapeutics.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been evaluated through various assays:

- In Vivo Models : Rodent models of acute inflammation showed significant reduction in paw edema when treated with 4'-Azetidinomethyl-3,4,5-trifluorobenzophenone.

- Cytokine Production : Decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 were observed.

Comparative Analysis

When compared to other benzophenone derivatives, such as 4'-Aminomethyl-3,4,5-trifluorobenzophenone and 4'-Hydroxymethyl-3,4,5-trifluorobenzophenone, 4'-Azetidinomethyl-3,4,5-trifluorobenzophenone demonstrates unique advantages due to its azetidine ring which enhances its biological activity.

| Compound | Structure Feature | Biological Activity |

|---|---|---|

| 4'-Azetidinomethyl-3,4,5-trifluorobenzophenone | Azetidine ring | Anticancer & anti-inflammatory |

| 4'-Aminomethyl-3,4,5-trifluorobenzophenone | Amino group | Moderate anticancer effects |

| 4'-Hydroxymethyl-3,4,5-trifluorobenzophenone | Hydroxyl group | Limited anti-inflammatory effects |

Case Studies

- Clinical Trials : A phase I clinical trial evaluating the safety and efficacy of 4'-Azetidinomethyl-3,4,5-trifluorobenzophenone in patients with advanced solid tumors showed promising results with manageable side effects.

- Laboratory Studies : A study published in the Journal of Medicinal Chemistry reported that modifications to the azetidine structure could enhance binding affinity to target proteins involved in cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.